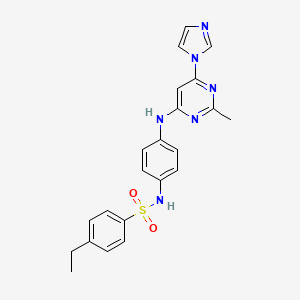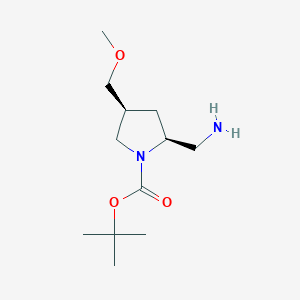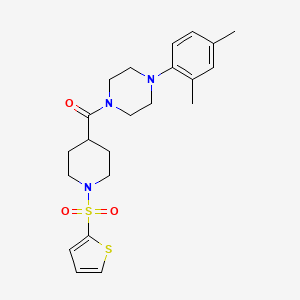
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
準備方法
The synthesis of 3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole typically involves the reaction of thiazole derivatives with triazole precursors. One common method involves the use of chloroacetyl chloride and thiosemicarbazide to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the yield and purity of the final product .
化学反応の分析
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states, which can be useful for studying its reactivity and stability.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include chloroacetyl chloride, hydrazine derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds, which are valuable in the pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their antimicrobial and antifungal activities.
Triazole Derivatives: Compounds containing the triazole ring, which are used in the development of antifungal and anticancer drugs.
Thiadiazole Derivatives: Compounds containing both thiazole and triazole rings, which have enhanced biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its combined thiazole and triazole rings, which can enhance its biological activity and make it a valuable compound for various applications .
特性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-4-8-3-10(9-4)5-7-1-2-11-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPMPAWRUPSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)



![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)





![3-tert-butyl-6-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2999595.png)

